molecular formula C6H14N2 B12982850 3-Methylpiperidin-1-amine

3-Methylpiperidin-1-amine

Cat. No.: B12982850
M. Wt: 114.19 g/mol
InChI Key: GSWWCKZTFBFYHA-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Synthetic Chemistry

The piperidine ring is a fundamental structural unit in a multitude of bioactive molecules and pharmaceuticals. nih.govatamanchemicals.comresearchgate.net Its prevalence is a testament to its favorable physicochemical properties, including its ability to confer improved metabolic stability and membrane permeability to drug candidates. researchgate.net The flexible, chair-like conformation of the piperidine ring allows for precise spatial orientation of substituents, which is crucial for effective interaction with biological targets. atamanchemicals.com This inherent structural advantage has made the piperidine scaffold a primary focus for the design and synthesis of new therapeutic agents. nih.govencyclopedia.pub

Overview of Piperidine Derivatives in Advanced Organic Synthesis

The versatility of the piperidine core has led to the development of a wide range of derivatives, each with unique reactivity and potential applications. nih.gov Synthetic chemists have devised numerous strategies to construct and functionalize the piperidine ring, including hydrogenation of pyridine (B92270) precursors, reductive amination, and various cyclization reactions. nih.govmdpi.com These methods allow for the creation of a diverse library of substituted piperidines, which serve as key intermediates in the synthesis of complex molecules. ajchem-a.com The ability to introduce a variety of functional groups onto the piperidine skeleton is a key driver of its widespread use in advanced organic synthesis. tandfonline.com

Contextualizing 3-Methylpiperidin-1-amine within Piperidine Chemistry

Within the extensive family of piperidine derivatives, this compound represents a specific and interesting case. It is a chiral secondary amine featuring a methyl group at the 3-position of the piperidine ring and an amino group attached to the ring nitrogen. This particular arrangement of functional groups imparts distinct chemical properties and reactivity, making it a valuable synthon for further chemical transformations. Its structural features suggest potential for use as a building block in the creation of more elaborate molecules, particularly in the realm of medicinal chemistry. smolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

3-methylpiperidin-1-amine

InChI

InChI=1S/C6H14N2/c1-6-3-2-4-8(7)5-6/h6H,2-5,7H2,1H3

InChI Key

GSWWCKZTFBFYHA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)N

Origin of Product

United States

Synthetic Methodologies for 3 Methylpiperidin 1 Amine and Its Derivatives

Classical and Established Synthetic Pathways

Classical approaches to the synthesis of piperidine (B6355638) derivatives, including those of 3-Methylpiperidin-1-amine, often rely on robust and well-understood reactions such as reductive amination, nucleophilic substitution, and various cyclization strategies. These methods have been refined over the years to improve yields, selectivity, and applicability to a wider range of substrates.

Reductive Amination Approaches to Piperidine Rings

Reductive amination is a cornerstone in the synthesis of piperidine rings and their N-substituted derivatives. nih.gov This powerful method involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.gov This approach is widely used for the formation of C-N bonds. nih.gov

For the synthesis of derivatives of this compound, reductive amination can be employed in several ways. For instance, (R)-3-aminopiperidine can be reacted with formaldehyde (B43269) and a reducing agent like sodium cyanoborohydride to yield (R)-3-amino-1-methylpiperidine. A one-pot debenzylation and reductive amination protocol has also been effectively used in the synthesis of related compounds. acs.org

The formation of iminium ions can also initiate cyclization reactions to form the piperidine ring. dtic.mil For example, the reaction of certain amino-aldehydes can proceed through an iminium ion intermediate which then undergoes cyclization. dtic.mil

Once the imine or iminium ion is formed, it is reduced to the corresponding amine. nih.gov A variety of hydride reducing agents can be employed for this purpose, with the choice of reagent often depending on the specific substrate and desired selectivity. Common hydride sources include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). dtic.milgoogle.com Lithium aluminum hydride (LiAlH₄) is also a powerful reducing agent used for the reduction of amides and other functional groups to amines. dtic.mil

Catalytic hydrogenation is another widely used method for the reduction of imines and enamines, as well as for the saturation of the pyridine (B92270) ring to form piperidines. nih.govthieme-connect.com Catalysts based on palladium, platinum, rhodium, and nickel are commonly employed. nih.govdtic.mil For instance, the reduction of substituted 2-piperidones with reagents like LiAlH₄ or NaBH₄ yields the corresponding piperidines. dtic.mil

Nucleophilic Substitution Reactions for Amine Introduction

Nucleophilic substitution is a fundamental reaction in organic chemistry that can be utilized to introduce the amine functionality onto a pre-existing piperidine ring or to form the ring itself. nih.govsmolecule.com In these reactions, a nucleophile, such as an amine or an azide (B81097), attacks an electrophilic carbon atom, displacing a leaving group.

For instance, the synthesis of 3-(2-Methylpiperidin-1-yl)propan-1-amine can be achieved by reacting 2-methylpiperidine (B94953) with 3-chloropropan-1-amine. Similarly, the reaction of a halogenated cyclohexenone with piperidine can lead to a nucleophilic substitution product. rsc.org The lone pair of electrons on the nitrogen atom of amines makes them effective nucleophiles. savemyexams.com However, multiple substitutions can be a drawback of this method, which can sometimes be controlled by using a large excess of the amine nucleophile. savemyexams.com

Cyclization Reactions for Piperidine Ring Formation

The formation of the piperidine ring through cyclization reactions is a common strategy in the synthesis of 3-methylpiperidine (B147322) and its derivatives. nih.gov These reactions involve the intramolecular formation of one or more bonds to create the heterocyclic ring system.

One approach involves the catalytic cyclization of acyclic precursors. For example, 2-methyl-1,5-diaminopentane can be catalytically cyclized in the gas phase over a catalyst such as activated Al₂O₃ to produce 3-methylpiperidine with high yield. google.com Another method involves the intramolecular cyclization of amino-aldehydes, which can be mediated by a cobalt(II) catalyst. nih.gov Palladium-catalyzed azide reduction followed by cyclization is another effective method for constructing the piperidine ring. nih.gov

Mannich Condensation in Piperidone Synthesis Relevant to Derivatives

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (like a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine or ammonia. neu.edu.tr This reaction is particularly useful for the synthesis of β-amino carbonyl compounds, which are valuable intermediates for the synthesis of various heterocyclic compounds, including piperidones. nanoient.org

Specifically, 2,6-diaryl-3-methyl-4-piperidones can be synthesized via the Mannich condensation of ethyl methyl ketone, a substituted aromatic aldehyde, and ammonium (B1175870) acetate. nih.govresearchgate.net These piperidones can then be further modified or reduced to the corresponding piperidines. dtic.mil The reaction is typically carried out in a protic solvent like ethanol (B145695). neu.edu.trrdd.edu.iq

Advanced and Emerging Synthetic Strategies

Modern synthetic chemistry offers a variety of sophisticated methods for the construction of the 3-methylpiperidine scaffold, a key structural motif in this compound. These strategies often employ catalytic systems to achieve high efficiency and selectivity.

Intramolecular cyclization of alkene-containing amines is a powerful strategy for the formation of the piperidine ring. Gold(I)-catalyzed oxidative amination of non-activated alkenes has been shown to form substituted piperidines by difunctionalizing a double bond and simultaneously creating the N-heterocycle. researchgate.netnih.gov Palladium(II) catalysis has also been employed in the oxidative aminoacetoxylation of alkenes to yield piperidine derivatives. nih.gov

A notable example is the palladium-catalyzed intramolecular hydroamination of unactivated alkenes, which can proceed at room temperature and is tolerant of acid-sensitive functional groups. The use of a tridentate ligand on the palladium catalyst is effective in inhibiting β-hydride elimination, favoring the desired hydroamination product. organic-chemistry.org Furthermore, the combination of an active rhodium hydroxide (B78521) complex, chiral bicyclo[3.3.0]octadiene ligands, and neutral reaction conditions has enabled the enantioselective cyclization of amines onto alkenes. organic-chemistry.org

These cyclization methods provide access to functionalized piperidine rings which can be precursors to 3-methylpiperidine derivatives. For instance, a subsequent reduction or functional group manipulation can lead to the desired 3-methyl substitution pattern.

Radical cyclizations offer a complementary approach to the synthesis of piperidine rings, often proceeding under mild conditions and tolerating a wide range of functional groups. One such method involves the cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes, which can produce various piperidines in good yields. nih.govCurrent time information in Bangalore, IN. Another strategy employs the intramolecular radical C-H amination/cyclization of linear amines, which can be initiated through anodic C-H bond activation or by copper catalysis. nih.govCurrent time information in Bangalore, IN.

A copper-catalyzed approach has been developed for the enantioselective radical-mediated δ C-H cyanation of acyclic amines. researchgate.net This method utilizes a chiral copper catalyst to control the stereochemistry of the C-C bond formation, leading to enantioenriched δ-amino nitriles which can be further elaborated to form chiral piperidines. researchgate.net This strategy showcases the potential of radical relays in accessing highly functionalized piperidine scaffolds. researchgate.net

The following table summarizes representative examples of radical-mediated cyclizations for piperidine synthesis:

Catalyst/InitiatorStarting Material TypeProduct TypeKey Features
Cobalt(II) complexLinear amino-aldehydesPiperidinesGood yields, effective for various piperidines. nih.govCurrent time information in Bangalore, IN.
Anodic oxidationLinear amines with electrophilic groupsPiperidinesIntramolecular radical C-H amination/cyclization. nih.govCurrent time information in Bangalore, IN.
Copper(I) or Copper(II)Linear amines with N-F bondsPiperidinesN-F and C-H bond activation. nih.govCurrent time information in Bangalore, IN.
Chiral Copper(II) catalystAcyclic aminesEnantioenriched δ-amino nitrilesEnantioselective δ C-H cyanation. researchgate.net

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. rsc.org Several MCRs are suitable for the synthesis of highly substituted piperidines. For example, a five-component MCR has been developed to produce densely functionalized piperidine derivatives in the presence of an ionic liquid catalyst. chemicalbook.com

One notable MCR is the Petasis borono-Mannich reaction, which involves the reaction of an amine, an aldehyde, and a vinyl- or arylboronic acid to form tertiary amines. chemicalbook.com This reaction has been adapted for the synthesis of functionalized piperidines. Another powerful MCR is the Ugi reaction, which is a four-component reaction that can be used to generate diverse molecular scaffolds. The Ugi reaction has been applied to the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives, which are structurally related to the target compound. rsc.orgscholarsresearchlibrary.com

While direct synthesis of this compound via an MCR is not explicitly reported, these reactions provide a versatile platform for the rapid assembly of complex piperidine cores that could be further functionalized to yield the desired product.

Transition metal catalysis plays a pivotal role in modern organic synthesis, and the construction of piperidine rings is no exception. Various transition metals, including palladium, rhodium, and iridium, have been utilized to catalyze reactions that lead to the formation of substituted piperidines with high efficiency and selectivity. researchgate.netnih.govCurrent time information in Bangalore, IN.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. The Buchwald-Hartwig amination, in particular, is widely used for the N-arylation and N-alkylation of amines, including piperidine. nih.govscirp.org This reaction typically involves the coupling of an aryl or heteroaryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. While this method is commonly used to introduce substituents onto the nitrogen atom of a pre-existing piperidine ring, it is not directly applicable to the formation of the N-amino group of this compound.

However, palladium catalysis is instrumental in synthesizing precursors to 3-methylpiperidine. For instance, palladium-catalyzed reactions can be used to construct the carbon skeleton of substituted pyridines, which can then be reduced to the corresponding piperidines.

The reduction of substituted pyridines is a direct and atom-economical method for the synthesis of piperidines. Transition metal-catalyzed hydrogenation of pyridines, often using catalysts based on rhodium, iridium, or palladium, is a common approach. researchgate.netnih.govCurrent time information in Bangalore, IN.

A significant advancement in this area is the development of borane-catalyzed hydroboration/hydrogenation cascades. A method utilizing a B(C6F5)3 catalyst has been shown to be particularly effective for the reduction of 2,3-disubstituted pyridines, yielding piperidines with high cis-selectivity. This cascade process involves the hydroboration of the pyridine ring followed by hydrogenation, and it exhibits broad functional group tolerance. This strategy is highly relevant for the synthesis of cis-3-methylpiperidine derivatives from appropriately substituted pyridines.

The following table provides an overview of hydrogenation and hydroboration-hydrogenation methods for piperidine synthesis:

Catalyst SystemSubstrateProductKey Features
Rhodium(I) with P-chiral bisphosphorus ligandTetrasubstituted enamidescis-configured piperidinesEnantioselective asymmetric hydrogenation. Current time information in Bangalore, IN.
Iridium(I) with P,N-ligand2-substituted pyridinium (B92312) saltsSubstituted piperidinesAsymmetric hydrogenation, suitable for large-scale synthesis. Current time information in Bangalore, IN.
B(C6F5)32,3-disubstituted pyridinescis-piperidinesBorane-catalyzed hydroboration/hydrogenation cascade, high cis-selectivity.

Once the 3-methylpiperidine ring is synthesized using one of the advanced methods described above, the final step is the introduction of the amino group at the nitrogen atom. A common method for the N-amination of secondary amines like 3-methylpiperidine is the reaction with an electrophilic aminating agent such as hydroxylamine-O-sulfonic acid (HOSA). researchgate.net This reaction provides a direct route to N-aminopiperidines. researchgate.net The synthesis of this compound can thus be envisioned as a two-stage process: first, the construction of the 3-methylpiperidine core, and second, the N-amination of this intermediate.

Transition Metal-Catalyzed Syntheses

C-H Functionalization Approaches

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy for the synthesis of complex molecules like 3-methylpiperidine derivatives. This approach avoids the need for pre-functionalized starting materials, thereby streamlining synthetic sequences. Transition metal catalysis, particularly with palladium and rhodium, has been instrumental in advancing these methodologies. snnu.edu.cnumich.edu

Palladium-catalyzed C-H activation has been effectively used for the arylation of piperidine derivatives. For instance, by employing a picolinamide (B142947) directing group, the C5-arylation of 3-aminopiperidine has been achieved. nih.gov Similarly, the use of an aminoquinoline auxiliary at the C3 position can direct the palladium-catalyzed arylation to the C4 position with excellent regio- and stereoselectivity, providing a route to cis-3,4-disubstituted piperidines. researchgate.net These methods, while not directly yielding this compound, demonstrate the principle of selectively functionalizing the piperidine ring, which could be adapted for the introduction of a methyl group or for the modification of a pre-existing 3-methylpiperidine core.

Rhodium catalysts have also proven effective. Rhodium(II) complexes, for example, can catalyze C-H amination reactions using N-mesyloxycarbamates as nitrene precursors. rsc.org These reactions can proceed via a concerted C-H insertion pathway. Furthermore, rhodium(III) catalysts have been utilized for intramolecular allylic C-H amination to produce various substituted cyclic amines, including piperidines. rsc.org While these examples showcase the potential of C-H functionalization, the direct α-functionalization of saturated cyclic amines often requires N-protection and can be challenging for secondary amines. nsf.gov

Below is a table summarizing representative C-H functionalization reactions applicable to the synthesis of substituted piperidines.

Catalyst SystemDirecting GroupReactant TypeProduct TypeKey Features
Palladium(II) AcetatePicolinamide (PA)PA-protected amineAzetidines, Pyrrolidines, IndolinesLow catalyst loading, inexpensive reagents. organic-chemistry.org
Palladium(II) Acetate / K₂CO₃AminoquinolineN-Acyl-3-aminopiperidinecis-3,4-disubstituted piperidinesSilver-free, excellent regio- and stereoselectivity. researchgate.net
[Cp*Rh(III)]²⁺(SbF₆)₂²⁻Chelating groupArenes with chelating groupsAryl amines/amidesNo external oxidant needed, broad functional group tolerance. orgsyn.org
Rhodium(II) DimerN-MesyloxycarbamateAlkanesChiral amines, OxazolidinonesPractical nitrene precursors for C-H amination. rsc.org

Intramolecular Amination Strategies

Intramolecular amination offers a direct route to form the piperidine ring by creating a C-N bond within a single molecule. This strategy is fundamental to the synthesis of saturated N-heterocycles. recercat.cat

A classic and powerful method in this category is the Hofmann-Löffler-Freytag (HLF) reaction . This reaction involves the generation of a nitrogen-centered radical from an N-halogenated amine under acidic conditions, either thermally or photochemically. wikipedia.orgambeed.com This radical then abstracts a hydrogen atom from a δ-carbon in a 1,5-hydrogen atom transfer, leading to a carbon-centered radical. Subsequent cyclization and trapping of the radical ultimately furnish a pyrrolidine (B122466) or piperidine ring. wikipedia.orgwordpress.com While the 1,5-hydrogen abstraction to form pyrrolidines is generally favored, recent advances have enabled the selective synthesis of piperidines via a kinetically less favorable 1,6-hydrogen abstraction. acs.org For example, iodine-catalyzed HLF reactions under visible light have been developed to selectively produce piperidines. acs.org

Transition metal-catalyzed intramolecular aminations provide a milder and often more selective alternative to the classical HLF reaction. Palladium catalysts are widely used for the intramolecular hydroamination of unactivated alkenes, which can proceed at room temperature. organic-chemistry.org Copper-catalyzed intramolecular C-H amination of N-fluoro amides has also been reported for the synthesis of both pyrrolidines and piperidines. nih.gov Kinetic isotope effect studies in these copper-catalyzed reactions suggest that the C-H bond cleavage is the rate-limiting step. nih.gov

The table below details examples of intramolecular amination strategies for the synthesis of piperidine derivatives.

Reaction TypeCatalyst/ReagentSubstrateProductKey Features
Hofmann-Löffler-FreytagH₂SO₄ or CF₃CO₂H, heat or hνN-haloaminePyrrolidine or PiperidineRadical-mediated remote C-H functionalization. wikipedia.orgnumberanalytics.com
Iodine-Catalyzed HLFI₂, visible lightN-bromoamidesPiperidinesSelective 1,6-H abstraction for piperidine formation. acs.org
Palladium-Catalyzed HydroaminationPd catalyst, tridentate ligandUnactivated alkenes with aminePiperidinesMild conditions, room temperature reaction. organic-chemistry.org
Copper-Catalyzed C-H Amination[TpˣCuL] complexN-fluoro amidesPyrrolidines and PiperidinesC-H bond cleavage is the turnover-limiting step. nih.gov
Palladium-Catalyzed DiaminationPalladium(II) Acetate, PhI(OAc)₂Alkenyl ureasCyclic ureas/diaminesOxidative intramolecular diamination. acs.org

Stereoselective Synthesis and Chirality in 3 Methylpiperidin 1 Amine Chemistry

3 Biocatalytic Approaches

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral amines, offering high selectivity under mild reaction conditions. chemistryviews.orgrsc.org Enzymes such as reductases and transaminases are at the forefront of these methodologies.

Enzymatic reductive amination (RedAm) is a process that mimics chemical reductive amination, where a carbonyl group is converted to an amine. This transformation is typically catalyzed by imine reductases (IREDs) or reductive aminases (RedAms), which facilitate the reduction of an in situ-formed imine or enamine intermediate. nih.govfrontiersin.org While direct biocatalytic reductive amination of 3-methylpiperidone with hydrazine (B178648) or a protected hydrazine equivalent to form 3-Methylpiperidin-1-amine has not been extensively documented in publicly available literature, the general principles of this method suggest a viable synthetic route.

The hypothetical enzymatic reductive amination for this compound would involve the reaction of 3-methylpiperidone with a suitable nitrogen source, such as hydrazine or a protected derivative, in the presence of a RedAm or IRED and a cofactor like NAD(P)H. The enzyme would catalyze the formation of the N-N bond and the subsequent reduction to yield the chiral product. The stereochemical outcome would be determined by the facial selectivity of the enzyme in the reduction step.

Recent advancements have demonstrated the utility of amine dehydrogenases (AmDHs) for the synthesis of short-chain chiral amines and amino alcohols, achieving high conversions and enantioselectivities for various substrates. frontiersin.orgwhiterose.ac.uk These enzymes could potentially be engineered or screened to accept 3-methylpiperidone and a hydrazine-based amine donor.

Biocatalytic transamination, utilizing transaminase (TA) enzymes, is a widely adopted method for the synthesis of chiral primary amines. matthey.comnih.gov This process involves the transfer of an amino group from an amine donor to a ketone acceptor. While typically used for producing primary amines, this methodology can be adapted for the synthesis of N-amino compounds.

A patented method for the synthesis of (R)-3-aminopiperidine highlights a relevant transamination approach. google.com This process involves the transamination of an N-protected 3-piperidone using a transaminase in the presence of an amine donor, followed by the removal of the protecting group. google.com A similar strategy could be envisioned for this compound, where 3-methylpiperidone is the ketone acceptor and a suitable N-amino-protected donor is used.

The key to a successful biocatalytic transamination is driving the reaction equilibrium towards the product. This can be achieved by using a "smart" amine donor, such as isopropylamine, which upon donating its amino group, is converted to acetone, a volatile co-product that can be easily removed. matthey.com Alternatively, using lysine (B10760008) as an amine donor results in a ketone byproduct that cyclizes, effectively shifting the equilibrium. nih.gov For the synthesis of (R)-amines, the use of L-alanine as an amine donor in conjunction with an alanine (B10760859) racemase can be an efficient and cost-effective strategy. rsc.org

Enzyme TypeSubstrateProductKey Features
Reductive Aminase (RedAm)3-Methylpiperidone, Hydrazine derivativeThis compoundDirect, one-pot synthesis. Requires a cofactor (NAD(P)H).
Transaminase (TA)3-Methylpiperidone, Amine donorN-Protected 3-aminomethylpiperidineHigh enantioselectivity. Equilibrium needs to be shifted for high yield.

Reactivity and Mechanistic Investigations of 3 Methylpiperidin 1 Amine

Reactions of the Amine Functionality

The primary amine group attached to the piperidine (B6355638) nitrogen is a key site for a variety of chemical transformations, including alkylation, acylation, reductive amination, and nucleophilic substitution.

Alkylation Reactions (e.g., N-Alkylation, Polyalkylation)

The nitrogen atom of the primary amine in 3-Methylpiperidin-1-amine possesses a lone pair of electrons, making it nucleophilic and susceptible to alkylation by reacting with alkyl halides. libretexts.org This reaction proceeds via a nucleophilic substitution (SN2) mechanism where the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. libretexts.orggacbe.ac.in The initial product is a secondary amine.

However, this initial alkylation can be difficult to control, often leading to polyalkylation. youtube.com The secondary amine formed is often more nucleophilic than the starting primary amine, leading to further reaction with the alkyl halide to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. libretexts.orgyoutube.com This mixture of primary, secondary, tertiary, and quaternary ammonium salts can be challenging to separate. masterorganicchemistry.com To achieve selective monoalkylation, specific synthetic strategies are often required. masterorganicchemistry.com

For instance, the reaction of a primary amine with an alkyl halide can result in a mixture of products. youtube.com A more controlled method involves the reaction with a suitable alkylating agent under specific conditions to favor the formation of the desired secondary or tertiary amine.

A study on the asymmetric synthesis of N-protected 3-methylpiperidin-2-one (B1294715) demonstrated the alkylation of a piperidin-2-one derivative. researchgate.net While not directly involving this compound, this research provides insights into the alkylation of the piperidine ring system, a reaction that could potentially be adapted for the amine functionality. researchgate.net

Reactant 1Reactant 2Product(s)Reaction Type
AmineAlkyl HalideSecondary Amine, Tertiary Amine, Quaternary Ammonium SaltN-Alkylation
1-[(1R)-2-hydroxy-1-phenylethyl]- piperidin-2-ones-BuLi(3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one and its diastereoisomerAlkylation

Acylation Reactions

The primary amine of this compound can readily undergo acylation with acylating agents such as acyl chlorides to form amides. evitachem.com This reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion. rsc.org

In the synthesis of non-symmetrical tetramines with anti-HIV-1 activity, an amine was first acylated with an acid chloride. rsc.org This was followed by a nucleophilic substitution and subsequent reduction to yield the final tetramine (B166960) product. rsc.org This multi-step synthesis highlights the utility of acylation in modifying amine functionalities for the construction of more complex molecules.

Derivatives of 3-methylpiperidine (B147322) have been used in amide coupling reactions, for example, with 5-(3,4-dimethylphenyl)-2-methylfuran-3-carboxylic acid to produce the corresponding carboxamide. biorxiv.org

Reactant 1Reactant 2ProductReaction Type
AmineAcyl ChlorideAmideAcylation
5-(3,4-dimethylphenyl)-2-methylfuran-3-carboxylic acid3-(4-methylpiperidin-1-yl)propan-1-amine5-(3,4-dimethylphenyl)- 2-methyl-N-(3-(4-methylpiperidin-1-yl)propyl)furan-3-carboxamideAmide Coupling

Reductive Amination Pathways

Reductive amination is a versatile method for forming amines from carbonyl compounds (aldehydes or ketones) and another amine. wikipedia.org This process involves two key steps: the formation of an imine or enamine intermediate followed by its reduction to an amine. libretexts.org

The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. wikipedia.org This intermediate then loses a water molecule to form an imine. libretexts.org The subsequent reduction of the imine can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation. libretexts.orgwikipedia.org

Reductive amination is a powerful tool for synthesizing a wide range of substituted amines. For example, derivatives of 3-methylpiperidine have been synthesized via reductive amination routes, achieving high purity. The synthesis of 3-(2-Methylpiperidin-1-yl)propan-1-amine derivatives has been accomplished through reductive amination, highlighting its efficiency in creating complex amines.

Reactant 1Reactant 2Reducing AgentProduct
Aldehyde/KetoneAmineNaBH₄, NaBH₃CN, H₂/catalystSubstituted Amine
4-piperidone3-methylpiperidineSodium borohydride4-(3-Methyl-piperidin-1-yl)-piperidine

Nucleophilic Substitution Reactions

The primary amine of this compound can act as a nucleophile in substitution reactions. evitachem.com In these reactions, the amine displaces a leaving group on an electrophilic carbon atom. gacbe.ac.in

For example, the synthesis of 2-Methyl-1-(3-methylpiperidin-1-yl)propan-2-amine is achieved through a nucleophilic substitution reaction. Similarly, the synthesis of various tetramines has been accomplished through a sequence of reactions that includes a nucleophilic substitution step where an amine displaces a bromine atom. rsc.org The synthesis of 4-(3-Methyl-piperidin-1-yl)-piperidine can be achieved via nucleophilic displacement of a chlorine atom from 4-chloropiperidine (B1584346) hydrochloride by 3-methylpiperidine.

The efficiency of these reactions can be influenced by factors such as the solvent, temperature, and the presence of a base.

Reactant 1Reactant 2Product
3-methylpiperidine4-chloropiperidine hydrochloride4-(3-Methyl-piperidin-1-yl)-piperidine
AmineBenzyl (B1604629) bromide derivativeSubstituted benzyl amine

Reactions of the Piperidine Ring System

While the amine functionality is the primary site of reactivity, the piperidine ring can also participate in certain chemical transformations, particularly cycloaddition reactions.

Cycloaddition Reactions (e.g., Hetero Diels-Alder)

The piperidine ring system, particularly when appropriately functionalized, can participate in cycloaddition reactions. The Hetero-Diels-Alder reaction is a powerful method for constructing six-membered heterocyclic rings. organic-chemistry.org This reaction involves a diene reacting with a heterodienophile, which contains a heteroatom. organic-chemistry.org

While direct involvement of this compound in a Hetero-Diels-Alder reaction as the diene or dienophile is not extensively documented, related piperidine derivatives have been utilized in such transformations. For instance, the reaction of 1-amino-3-siloxy-1,3-butadienes with imines, which can be derived from amines, proceeds under mild conditions to form dihydro-4-pyridones. organic-chemistry.orgnih.gov This suggests the potential for derivatives of this compound to be employed in similar cycloaddition strategies for the synthesis of complex heterocyclic structures. organic-chemistry.orgnih.gov

Furthermore, 1,3-dipolar cycloaddition reactions of amino acids can lead to the formation of various heterocyclic compounds. beilstein-journals.org This type of reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. mdpi.com While not a direct reaction of the piperidine ring itself, functionalization of the amine on this compound could create a suitable precursor for such cycloadditions.

Reaction TypeReactantsProduct
Hetero Diels-Alder1-Amino-3-siloxy-1,3-butadiene, ImineDihydro-4-pyridone
1,3-Dipolar CycloadditionAmino acid-derived azomethine ylide, DipolarophilePyrrolidine (B122466) derivative

Intramolecular Rearrangements and Cyclizations

Intramolecular reactions are fundamental to the synthesis of complex nitrogen-containing heterocycles. For derivatives of this compound, cyclization is a key reaction pathway, often involving the nitrogen atoms and a suitable tethered functional group.

One-pot syntheses of substituted piperidines can be achieved through the intramolecular cyclization of unsaturated amines. acs.org For instance, a general method for creating pyrrolidines and piperidines involves using a Boekelheide-type rearrangement of (aminoalkyl)pyridine N-oxides. researchgate.net In reactions involving piperidine derivatives, the formation of a new C-N bond is a common outcome of intramolecular cyclization where the nitrogen atom directly participates. mdpi.com

Specific to piperidine synthesis, radical-mediated cyclizations have proven effective. For example, cobalt(II) catalysts can facilitate the intramolecular cyclization of linear amino-aldehydes to produce piperidines. mdpi.com Another strategy involves an intramolecular carboamination of unactivated alkenes, promoted by copper(II) carboxylate, to provide access to N-functionalized piperidines. nih.gov This oxidative cyclization is efficient for both γ- and δ-alkenyl N-arylsulfonamides, leading to the formation of both five-membered pyrrolidines and six-membered piperidines. nih.gov

A notable transformation is the Hofmann–Löffler–Freytag reaction, a radical chain mechanism that involves an intramolecular hydrogen atom transfer (HAT) followed by a halogen atom transfer (XAT) to form cyclic tertiary amines. acs.org This process begins with a protonated aminyl radical abstracting a hydrogen atom to form an alkyl radical, which then cyclizes to yield the piperidine ring. acs.org

Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving piperidine derivatives is crucial for controlling reaction outcomes and designing new synthetic methodologies. This is typically achieved through a combination of computational modeling and experimental studies.

Computational and Experimental Approaches

The elucidation of reaction mechanisms for piperidine-containing compounds heavily relies on a synergistic combination of experimental techniques and computational modeling. research-nexus.net

Experimental Approaches: Experimental methods are essential for identifying products, isolating intermediates, and determining reaction kinetics. research-nexus.netresearchgate.net

Spectroscopic Monitoring: Techniques like UV-vis spectrophotometry are used to follow the kinetics of a reaction, providing data to deduce the reaction order and mechanism. ajgreenchem.comajgreenchem.com

Product Identification: The characterization of all products and by-products is fundamental, as any proposed mechanism must account for their formation. researchgate.net

Intermediate Trapping: Unstable intermediates can sometimes be isolated under mild conditions or trapped by reactive substrates, offering direct evidence for a proposed pathway. researchgate.net

Computational Approaches: Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating reaction pathways at an atomic level. researchgate.netresearchgate.net

DFT Calculations: Methods like DFT with basis sets such as B3LYP/6-311G(d,p) are used to model reaction pathways, calculate the energies of reactants, transition states, and products, and predict the most likely mechanism. research-nexus.netresearchgate.netmaxapress.com DFT can analyze electronic and structural changes, helping to design bioactive compounds with specific functionalities. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can validate the stability of complexes, such as an inhibitor bound to a protein's active site, under physiological conditions. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand charge transfer within a molecule and predict its reactivity. A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity. researchgate.netresearchgate.net

These combined approaches have been successfully applied to study the piperidinolysis of various compounds, where kinetic data suggested a third-order reaction, and DFT calculations helped to distinguish between uncatalyzed and catalyzed pathways, identifying the rate-determining step. research-nexus.netresearchgate.netmaxapress.com

Kinetic Studies and Transition State Analysis

Kinetic studies provide quantitative data on reaction rates, while transition state analysis offers insight into the energy barriers that must be overcome.

Kinetic investigations of reactions involving piperidines are often conducted using spectrophotometric techniques to monitor the reaction progress over time. ajgreenchem.com Such studies on the synthesis of highly substituted piperidines have revealed second-order kinetics and have been used to calculate activation parameters like activation energy (Ea), enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡). ajgreenchem.comajgreenchem.com For example, in the kinetic resolution of disubstituted piperidines, DFT calculations of transition states have been crucial for rationalizing the observed reactivity and selectivity. nih.gov These studies concluded that acylation proceeds through a concerted 7-membered transition state involving a proton shuttle. nih.gov

The nature of the solvent can significantly impact reaction kinetics. Studies have shown that the rate of piperidine synthesis can be faster in ethanol (B145695) compared to methanol, which is attributed to the different dielectric constants of the solvents affecting the stability of the reactants and the transition state. ajgreenchem.com

DFT calculations are instrumental in analyzing transition states. For the kinetic resolution of 2-aryl-4-methylenepiperidines, transition-state calculations indicated that the rotation of the N-Boc group was fast, proceeding through a low-energy equatorial transition state. acs.org For other piperidine reactions, computational analysis has shown that a chair-like transition state is often the most thermodynamically favorable. usm.edu

Table 1: Activation Parameters for a Piperidine Synthesis Reaction in Different Solvents ajgreenchem.com
SolventEa (kJ/mol)ΔH‡ (kJ/mol)ΔS‡ (J/mol·K)ΔG‡ (kJ/mol)
Methanol104.2101.729.293.0
Ethanol46.944.4-149.388.9

Hydrogen Atom Transfer Processes

Hydrogen atom transfer (HAT) is a fundamental radical process involving the concerted movement of a proton and an electron. mdpi.com In the context of cyclic amines, HAT is a key step in many C-H functionalization reactions. researchgate.net The α-amino C-H bonds in amines can be homolytically cleaved by HAT reagents, enabling site-selective modifications. acs.org

The mechanism often involves an aminyl radical, which can undergo an intramolecular 1,5-HAT to abstract a hydrogen atom from a sterically accessible position, generating an alkyl radical. acs.orgnih.gov This subsequent radical can then be trapped or undergo further reactions. The regioselectivity of such reactions is typically controlled by the kinetics of the intramolecular HAT step. acs.org

Recent studies have shown that photoredox catalysis can be used to achieve HAT in cyclic amines. A copper-catalyzed enantioselective C(sp³)-H alkynylation of cyclic amines proceeds via an intramolecular 1,5-HAT process that is the rate-limiting step. nih.gov Mechanistic studies, including computational analysis, supported a dual role for the copper complex as both a photoredox and coupling catalyst in this radical process. nih.gov The Hofmann–Löffler–Freytag reaction is another classic example where an intramolecular HAT is the initial step in the propagation cycle for forming cyclic amines. acs.org

Substituent Effects on Reactivity and Selectivity

The presence and position of substituents on the piperidine ring profoundly influence the molecule's reactivity and the selectivity of its reactions through a combination of electronic and steric effects. pearson.com

Electronic and Steric Influences of Methyl Group at C3

The methyl group at the C3 position of the piperidine ring in this compound exerts significant electronic and steric effects that modulate its chemical behavior.

Steric Effects: The steric bulk of the C3-methyl group plays a crucial role in controlling the stereochemistry and regioselectivity of reactions.

Conformational Preference: The methyl group can influence the conformational equilibrium of the piperidine ring, which typically adopts a chair conformation. The substituent's preference for an equatorial versus axial position affects the accessibility of the nitrogen lone pair and the adjacent C-H bonds.

Transition State Energy: The steric hindrance introduced by the methyl group can increase the activation energy of a reaction by destabilizing the transition state. For example, computational studies on related structures have shown that a methyl group can increase the activation energy for certain transformations. acs.org

Selectivity: In reactions like lithiation, the substituent can direct the reaction to a specific site. For instance, in the kinetic resolution of disubstituted piperidines, the stereochemical outcome is governed by the placement of substituents in the transition state, with models often favoring an axial position for the α-substituent to minimize strain. nih.gov In other cases, steric hindrance from a substituent can block one face of the molecule, directing an incoming reagent to the opposite face and thereby controlling the stereoselectivity of the reaction. usm.edu

Impact of N-Substitution on Ring Conformation and Reactivity

The piperidine ring typically adopts a chair conformation to minimize torsional strain. In 3-methylpiperidine, the methyl group at the C-3 position preferentially occupies an equatorial position to reduce steric interactions. However, the conformational equilibrium is further complicated by the introduction of a substituent on the nitrogen atom. The N-substituent itself can adopt either an axial or an equatorial orientation, and its preference is governed by a balance of steric and electronic effects.

Studies on N-substituted piperidines have revealed that the hybridization of the nitrogen atom plays a crucial role. mdpi.com For instance, in simple N-alkyl derivatives like N-methylpiperidine, the nitrogen is sp³ hybridized, maintaining a trigonal pyramidal geometry. mdpi.com The N-methyl group can exist in both axial and equatorial conformations, with the equatorial conformer being slightly more stable. In contrast, when an acyl group (e.g., N-acetyl or N-benzoyl) is attached to the nitrogen, the nitrogen atom becomes sp² hybridized due to resonance with the carbonyl group. mdpi.comniscpr.res.in This change to a trigonal planar geometry significantly alters the steric environment around the nitrogen. mdpi.com

This alteration in hybridization and geometry due to N-acylation introduces what is known as allylic strain (A¹,³-strain). niscpr.res.in This strain arises from the steric interaction between the N-acyl group and the equatorial substituents at the C-2 and C-6 positions of the piperidine ring. To alleviate this strain, the ring may adopt a conformation where the adjacent substituents are axial, or the ring itself may distort from a perfect chair to a twist-boat conformation. niscpr.res.inniscpr.res.in For example, studies on N-acyl-2-methylpiperidines have shown a preference for the conformer with an axial 2-methyl group to avoid the severe A¹,³-strain that would occur in the equatorial conformation. researchgate.netnih.gov

The reactivity of the piperidine nitrogen is also heavily dependent on the N-substituent. N-alkylation leads to the formation of quaternary ammonium salts, and the stereochemical outcome of this reaction is influenced by the direction of attack of the alkylating agent. cdnsciencepub.com Research on the N-methylation of methylpiperidines has indicated a preference for axial attack. cdnsciencepub.com Conversely, N-phenacylation has been observed to proceed primarily via equatorial attack. cdnsciencepub.com

Electron-withdrawing N-substituents, such as acyl or sulfonyl groups, significantly decrease the nucleophilicity and basicity of the piperidine nitrogen. mdpi.com Computational studies on model piperidine compounds have shown a dramatic decrease in the predicted pKa value when an alkyl substituent is replaced by an acetyl or a trifluoromethylsulfonyl group. mdpi.com This reduced reactivity is a direct consequence of the delocalization of the nitrogen lone pair into the adjacent π-system of the substituent.

The stereochemical course of reactions at the α-carbon to the nitrogen is also influenced by the N-substituent. Studies on the deprotonation and subsequent electrophilic substitution of N-Boc- and N-carbamoyl-2-cyano-6-methylpiperidines have demonstrated that the stereochemical outcome (retention or inversion of configuration) is dependent on the chelating ability of the N-substituent and the nature of the electrophile. acs.org

Interactive Data Tables

Table 1: Conformational Preferences of N-Substituted Piperidines

N-SubstituentNitrogen HybridizationDominant ConformerKey Influencing Factors
Alkyl (e.g., -CH₃)sp³Chair (N-alkyl equatorial)Steric hindrance
Acyl (e.g., -COCH₃)sp²Twist-boat or Chair (with adjacent axial substituents)A¹,³-strain, Resonance
Sulfonyl (e.g., -SO₂CH₃)sp²-like (slightly pyramidalized)ChairSteric and electronic effects

Table 2: Predicted Basicity of N-Substituted Piperidines

CompoundPredicted pKaBasicity
1-(2,2,2-trifluoroethyl)piperidine6.79 ± 0.10Basic
1-(trifluoroacetyl)piperidine-1.0 ± 0.20Non-basic
1-(trifluoromethylsulfonyl)piperidine-7.81 ± 0.20Non-basic

Data based on model compounds and computational analysis. mdpi.com

Structural Investigations and Conformational Analysis

Conformational Studies of the Piperidine (B6355638) Ring

The conformational flexibility of the six-membered piperidine ring is a key aspect of the structure of 3-Methylpiperidin-1-amine.

The piperidine ring in this compound, like cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, the substituents can occupy either axial or equatorial positions. For the 3-methyl derivative, there are two possible chair conformers: one with the methyl group in an equatorial position and the other with the methyl group in an axial position.

Extensive experimental and computational studies have shown that the conformer with the equatorial methyl group is significantly more stable. This preference is due to the avoidance of 1,3-diaxial interactions, which are unfavorable steric clashes between an axial substituent and the axial hydrogens on the same side of the ring. The energy difference between the equatorial and axial conformers is a measure of the steric strain induced by the axial substituent. The amino group on the nitrogen atom also has a conformational preference, which can be influenced by its electronic and steric properties.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the theoretical study of molecular systems. They employ the principles of quantum mechanics to compute the electronic structure and properties of molecules. For compounds like 3-Methylpiperidin-1-amine, these calculations can predict geometries, vibrational spectra, and interactions with surrounding media.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems based on the electron density. google.com It offers a favorable balance between computational cost and accuracy, making it a standard tool for studying piperidine (B6355638) derivatives. bohrium.comtandfonline.com Functionals such as B3LYP are commonly paired with basis sets like 6-311++G(d,p) or 6-31+G(d,p) to investigate these types of molecules. bohrium.comresearchgate.netjksus.org

A primary application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. google.com For this compound, these calculations would predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

Theoretical studies on related piperidine compounds consistently show that the piperidine ring preferentially adopts a chair conformation, which is the most thermodynamically stable arrangement for such six-membered rings. researchgate.netjksus.org For this compound, it is expected that the methyl group at the C3 position would occupy an equatorial position to minimize steric hindrance. The orientation of the amine group at the N1 position would also be determined. DFT calculations provide optimized geometric parameters that can be compared with experimental data from techniques like X-ray diffraction, often showing good agreement. researchgate.netjksus.org

Table 1: Typical Parameters Investigated in Geometry Optimization of Piperidine Derivatives

Parameter Description Typical Method
Bond Lengths The equilibrium distance between the nuclei of two bonded atoms (e.g., C-C, C-N, N-H). DFT/B3LYP/6-311++G(d,p)
Bond Angles The angle formed between three connected atoms (e.g., C-N-C, H-N-H). DFT/B3LYP/6-311++G(d,p)
Dihedral Angles The angle between two intersecting planes, used to define the conformation of the ring. DFT/B3LYP/6-311++G(d,p)

This table presents typical parameters and methods used in the study of related piperidine compounds.

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. These calculations identify the fundamental vibrational modes, which correspond to specific stretching, bending, and torsional motions of the atoms. nih.gov The computed frequencies and their intensities can be compared with experimental spectroscopic data to confirm the molecular structure. researchgate.net

For this compound, calculations would predict characteristic vibrational frequencies. Studies on similar molecules like 3-methylpiperidine (B147322) and other N-amino or N-methyl derivatives provide a basis for expected spectral regions. researchgate.netdtic.mil

Table 2: Expected Vibrational Modes for this compound based on Analogous Compounds

Vibrational Mode Description Expected Wavenumber Range (cm⁻¹) Reference for Analogous Compounds
N-H Stretch Stretching of the N-H bonds in the primary amine group. 3300-3500 researchgate.net
C-H Stretch (Methyl) Asymmetric and symmetric stretching of C-H bonds in the methyl group. 2930-3020 researchgate.net
C-H Stretch (Ring) Stretching of C-H bonds on the piperidine ring. 2800-3000 researchgate.net
N-H Bend Bending (scissoring) motion of the -NH₂ group. ~1650 dtic.mil
CH₂ Bend Bending (scissoring) of the methylene (B1212753) groups in the ring. 1450-1500 researchgate.net
CH₃ Bend Asymmetric and symmetric bending of the methyl group. 1350-1480 researchgate.net

This table is illustrative, based on data from computationally studied analogous compounds. The exact frequencies for this compound would require specific calculation.

The properties and behavior of a molecule can be significantly influenced by its environment, particularly by the solvent. Computational models are used to simulate these interactions. The Polarizable Continuum Model (PCM), and specifically the Integral Equation Formalism variant (IEFPCM), is a common approach where the solvent is treated as a continuous medium with a defined dielectric constant. tandfonline.comresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is often used in conjunction with PCM to predict electronic absorption spectra (UV-Vis) in different solvents. researchgate.netdntb.gov.ua These calculations can determine how solvent polarity affects the electronic transitions, such as the excitation energies and oscillator strengths, providing insight into solvatochromic effects. tandfonline.comresearchgate.net For this compound, such studies would reveal how its electronic structure and potential reactivity are modulated by different solvent environments.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data or empirical parameters beyond fundamental physical constants. montana.edu Second-order Møller-Plesset perturbation theory (MP2) is a widely used ab initio method that improves upon the Hartree-Fock (HF) method by including electron correlation effects. nih.govsmu.edu

MP2 calculations are often employed for high-accuracy predictions of molecular geometries and vibrational frequencies, although they are more computationally demanding than DFT. nih.govrsc.org For smaller molecules, MP2 can serve as a benchmark to validate results from DFT methods. nih.gov In the context of this compound, MP2 calculations could provide highly reliable predictions of its structural parameters and serve as a reference for assessing the performance of various DFT functionals. rsc.org

Density Functional Theory (DFT) Studies

Electronic Structure and Reactivity Descriptors

DFT and ab initio calculations are used to determine various electronic properties that act as descriptors of a molecule's stability and chemical reactivity. These descriptors are derived from the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO and LUMO Energies : The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). ekb.eg

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive and less stable. jksus.orgnih.gov

Molecular Electrostatic Potential (MEP) : The MEP is a map of the electrostatic potential on the electron density surface of a molecule. It visually identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). researchgate.netekb.eg For this compound, the lone pair on the nitrogen atoms would be expected to be a region of negative potential.

Global Reactivity Descriptors : From the HOMO and LUMO energies, other descriptors like chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated to quantify the molecule's reactivity. ekb.eguin-alauddin.ac.idosti.gov

Table 3: Key Electronic Descriptors and Their Significance

Descriptor Significance Typical Calculation Method
E(HOMO) Ionization Potential; electron-donating ability. DFT/B3LYP
E(LUMO) Electron Affinity; electron-accepting ability. DFT/B3LYP
Energy Gap (ΔE) Chemical reactivity and kinetic stability. ΔE = E(LUMO) - E(HOMO)
Chemical Hardness (η) Resistance to change in electron distribution. η = (E(LUMO) - E(HOMO))/2
Chemical Softness (S) Reciprocal of hardness; measure of reactivity. S = 1/η
Electrophilicity Index (ω) A measure of the energy lowering of a system when it accepts electrons. Calculated from chemical potential and hardness.

This table outlines common descriptors used to analyze the reactivity of organic molecules like piperidine derivatives.

Molecular Modeling and Simulations

While quantum chemical calculations describe the static properties of a single molecule, molecular modeling and simulations are used to explore its dynamic behavior and conformational landscape.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the dynamic nature of a molecule, including its vibrational modes, conformational changes, and interactions with surrounding molecules like solvents or receptors. nih.gov

For this compound, an MD simulation could be used to:

Study its behavior in an aqueous solution, analyzing the formation and lifetime of hydrogen bonds with water molecules.

Investigate its stability and interactions within the binding pocket of a target protein, providing insights into its potential biological activity. epa.gov

Explore the flexibility of the piperidine ring and the rotation around the N-N bond.

These simulations provide a bridge between the static picture from quantum calculations and the dynamic reality of chemical and biological systems.

The piperidine ring in this compound is not planar and exists predominantly in a chair conformation to minimize steric and torsional strain. acs.org The presence of the methyl group at the 3-position and the amine group at the 1-position leads to several possible conformers. The key conformational questions involve:

Ring Conformation: The equilibrium between the two possible chair conformations of the piperidine ring.

Axial vs. Equatorial Substituents: The energetic preference for the methyl group to be in an axial or equatorial position. Generally, equatorial positions are favored for bulky groups to reduce 1,3-diaxial interactions.

Nitrogen Inversion: The inversion barrier at the N1 nitrogen atom, which also influences the orientation of the attached amine group. rsc.org

Computational methods can be used to calculate the relative energies of these different conformers. By performing a conformational search and optimizing the geometry of each stable conformer, the global minimum energy structure and the relative populations of other low-energy conformers at a given temperature can be determined. researchgate.net For N-alkyl piperidines, the equatorial conformer is generally found to be more stable than the axial one. rsc.org

Predictive Studies

Computational chemistry provides powerful in silico methods to forecast the pharmacokinetic profiles of molecules, a critical step in modern drug discovery. These predictive studies allow researchers to assess a compound's potential for absorption, distribution, metabolism, and excretion (ADME) before committing to costly and time-consuming laboratory synthesis and testing. By modeling molecular properties, scientists can prioritize candidates with a higher probability of success, a process often guided by established principles like Lipinski's Rule of Five.

Pharmacokinetic Properties Prediction (e.g., Lipinski's Rule of Five)

One of the most established guidelines for predicting the drug-likeness of a chemical compound is Lipinski's Rule of Five. This rule of thumb evaluates if a compound possesses physicochemical properties that would likely make it an orally active drug in humans. The rule states that a compound is more likely to be orally bioavailable if it adheres to the following criteria:

Molecular weight less than 500 Daltons.

An octanol-water partition coefficient (logP) not exceeding 5.

No more than 5 hydrogen bond donors (the sum of all N-H and O-H bonds).

No more than 10 hydrogen bond acceptors (the sum of all nitrogen and oxygen atoms).

A compound that violates no more than one of these conditions is generally considered to have a favorable drug-like profile.

For the compound this compound, with the chemical formula C₆H₁₄N₂, the parameters for Lipinski's Rule of Five can be calculated from its structure. The analysis reveals that this compound comfortably falls within the parameters for orally bioavailable drugs.

The predicted values for this compound are summarized in the table below. The calculated LogP value is an estimate based on its structural isomer, (R)-3-Amino-1-methylpiperidine, for which computational data is available. ambeed.com

Lipinski ParameterRulePredicted Value for this compoundCompliance
Molecular Weight (g/mol)< 500114.19Yes
Hydrogen Bond Donors≤ 52Yes
Hydrogen Bond Acceptors≤ 102Yes
LogP (Octanol-Water Partition Coefficient)≤ 5~0.9 (estimated)Yes

The analysis indicates that this compound shows zero violations of Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with good oral bioavailability. Its low molecular weight, limited number of hydrogen bond donors and acceptors, and low estimated lipophilicity all point towards favorable pharmacokinetic characteristics from a drug-likeness perspective.

Beyond Lipinski's rule, a suite of more advanced computational tools like SwissADME, ADMET-AI, and admetSAR are utilized to provide a more detailed ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. bohrium.comchemicalize.comnih.gov These platforms use sophisticated algorithms and machine learning models trained on large datasets to predict a wide range of properties, including gastrointestinal absorption, blood-brain barrier penetration, interaction with cytochrome P450 enzymes, and potential toxicity risks. humanjournals.comnih.gov Such in silico evaluations are integral to modern medicinal chemistry for optimizing lead compounds and minimizing late-stage failures in drug development. researchgate.net

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Role as a Versatile Building Block

In the field of organic synthesis, a "building block" is a functionalized molecule that serves as a component for the modular construction of more complex compounds. sigmaaldrich.com The 3-methylpiperidine (B147322) scaffold, particularly in its aminofunctionalized forms, is a highly valued building block due to its three-dimensional structure and the presence of reactive sites that allow for further chemical modification. enamine.netambeed.com Its utility is prominently demonstrated in its application to form larger, polycyclic systems and pharmaceutically active agents.

The synthesis of 4-substituted 3-aminopiperidine derivatives, for instance, highlights the role of these structures as extraordinarily useful building blocks. derpharmachemica.com The defined stereochemistry of the methyl and amino groups on the piperidine (B6355638) ring provides a rigid framework that is essential for precise molecular interactions in drug-target binding. The development of synthetic routes that yield specific isomers of these piperidine building blocks is a significant focus of chemical research, underscoring their importance in creating new chemical entities. bohrium.com

Precursor for Complex Heterocyclic Systems

The 3-methylpiperidine core is a key precursor in the assembly of intricate heterocyclic systems, which are common in drug molecules. bohrium.comchim.it The synthesis of molecules containing both piperidine and other heterocyclic rings, such as pyridine (B92270) or pyrrolo[2,3-d]pyrimidine, often utilizes a pre-formed, appropriately functionalized methylpiperidine derivative. bohrium.comunl.pt These reactions typically involve coupling the piperidine's amine group with another heterocyclic moiety to construct the final complex structure.

Intermediate in Pharmaceutical Synthesis

The 3-methylpiperidine framework is a key intermediate in the synthesis of several important pharmaceutical compounds. Its rigid conformational structure and the specific spatial arrangement of its substituents are often critical for the pharmacological activity of the final drug molecule.

A prominent example of the 3-methylpiperidine core's role as a pharmaceutical intermediate is in the synthesis of Tofacitinib. Tofacitinib, a JAK inhibitor used in the treatment of rheumatoid arthritis, has a chemical structure featuring a substituted piperidine linked to a pyrrolo[2,3-d]pyrimidine (deazapurine) core. derpharmachemica.comsamipubco.com

The retrosynthetic analysis of Tofacitinib, 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile, breaks the molecule down into two primary synthons: the pyrrolo[2,3-d]pyrimidine portion and a chiral piperidine analogue. unl.pt The synthesis of the piperidine moiety, specifically with the required (3R,4R) stereochemistry, is a significant challenge and the focus of numerous synthetic strategies. unl.pt

Several routes have been developed to produce the key intermediate, (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine, or a related derivative. acs.org One approach involves an aza-cycloaddition reaction, followed by hydroboration, oxidation, and reductive amination to install the necessary functional groups with a high degree of stereocontrol. samipubco.com Another strategy involves the regioselective ring-opening of an N-benzyl-3-methyl-3,4-epoxi-piperidine intermediate. researchgate.net The final steps typically involve coupling this chiral piperidine intermediate with the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core, followed by deprotection and further functionalization. google.com

Intermediate TypeKey Transformation StepPurposeReference
N-benzyl-3-methyl-pyridinium saltReduction and EpoxidationFormation of a 3,4-epoxi-piperidine ring for subsequent nucleophilic opening. researchgate.net
trans-amino alcoholParikh-Doering oxidationConversion of the alcohol to a ketone to facilitate reductive amination. samipubco.com
Ketone tosylate saltReductive aminationIntroduction of the exocyclic N-methyl group to form the desired cis-3-amino-4-methylpiperidine structure. samipubco.com
(3R,4R)-1-benzyl-N,4-dimethyl-piperidin-3-amineSNAr reaction with 4-chloro-pyrrolopyrimidineCoupling of the piperidine and pyrimidine (B1678525) cores to form the backbone of Tofacitinib. derpharmachemica.comgoogle.com
Table 1: Key Intermediates and Transformations in the Synthesis of the Tofacitinib Piperidine Moiety.

Beyond Tofacitinib, the 3-methylpiperidine scaffold is explored in the development of other novel therapeutic agents. The unique stereochemical and conformational properties of cis-3-methyl-4-aminopiperidine derivatives make them attractive starting points for drug discovery programs. researchgate.net Researchers have synthesized series of novel compounds based on this core structure to explore their potential in various pharmacological areas, including the development of new analgesics. researchgate.net The versatility of the 2-aminobenzothiazole (B30445) moiety, another important heterocyclic structure, has also been leveraged in conjunction with pyrimidine-based scaffolds to generate potential anticancer agents, indicating a broad interest in combining different heterocyclic building blocks to create new drugs. nih.gov

Structure-Activity Relationship (SAR) Studies in Related Compounds

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. gardp.orgwikipedia.org SAR studies involve synthesizing and testing a series of related compounds to identify which structural features are essential for potency, selectivity, and other desirable pharmacological properties. oncodesign-services.comcollaborativedrug.com

For compounds incorporating the 3-methylpiperidine scaffold, SAR studies are crucial for optimizing their interaction with biological targets. The specific stereochemistry of the substituents on the piperidine ring is often a determining factor in the compound's efficacy. In the case of Tofacitinib, the (3R,4R) configuration is essential for its inhibitory activity against Janus kinases. This precise spatial arrangement allows the molecule to fit optimally into the binding site of the enzyme.

Even minor structural modifications to a molecule can lead to significant changes in its biological activity. oncodesign-services.com For derivatives of 3-methylpiperidine, key modifications that can be explored in SAR studies include:

Stereochemistry: Changing the configuration from (3R,4R) to other diastereomers (e.g., 3S,4R; 3R,4S; 3S,4S) would almost certainly alter the binding affinity for the target protein.

Position of the Methyl Group: Moving the methyl group from the C4 position to C2, C5, or C6 would change the conformation of the piperidine ring and affect how the molecule presents its binding motifs.

Substituents on the Amine: Altering the groups attached to the nitrogen atoms can influence solubility, cell permeability, and direct interactions with the target.

These systematic modifications allow medicinal chemists to build a comprehensive understanding of the SAR, guiding the design of new analogs with improved therapeutic profiles. gardp.org

Structural ModificationHypothesized Impact on Biological InteractionRationale
Inversion of stereochemistry (e.g., to 3S,4S)Significant loss of binding affinity and potency.The precise 3D arrangement of substituents is critical for optimal fit within the target's binding pocket.
Relocation of the C4-methyl group to C5Altered ring conformation and potential loss of key hydrophobic interactions.The position of the methyl group dictates the molecule's shape and its ability to engage with specific residues in the target.
Removal of the C4-methyl groupReduced potency or altered selectivity.The methyl group may be involved in important van der Waals interactions or may enforce a bioactive conformation.
Replacement of N-methyl with N-ethyl on the C3-amino groupPotential steric clash within the binding site, leading to decreased affinity.Increased bulk on the amine substituent may prevent optimal binding or induce an unfavorable conformational change.
Table 2: Hypothetical SAR for a 3-Amino-4-methylpiperidine-based Therapeutic Agent.

Binding Affinity and Molecular Target Interactions

The 3-methylpiperidine scaffold is a key structural motif in a variety of pharmacologically active compounds, influencing their binding affinity and selectivity for various molecular targets. While specific binding data for 3-Methylpiperidin-1-amine is not extensively detailed in publicly available research, the analysis of its structural analogs provides significant insight into its potential interactions. The piperidine ring system is a prevalent feature in numerous drugs, and its derivatives are known to engage in stable interactions with the catalytic pockets of enzymes and receptors. nih.gov

Derivatives of 3-methylpiperidine have been synthesized and evaluated for their activity at several important biological targets. The strategic placement of the methyl group on the piperidine ring can significantly impact conformational preferences, which in turn dictates the binding orientation and affinity for a specific receptor or enzyme. For instance, the 3-methylpiperidine core is utilized as a building block in the synthesis of selective serotonin (B10506) 5-HT6 receptor antagonists and cannabinoid receptor 2 (CB2) agonists intended for treating chronic pain. sigmaaldrich.comguidechem.com

Furthermore, the broader class of piperidine-containing molecules has demonstrated a wide spectrum of biological activities, including the inhibition of dipeptidyl peptidase-4 (DPP-4), relevant in the treatment of diabetes. mdpi.com The nitrogen atom within the piperidine ring is often crucial for forming key hydrogen bonds or ionic interactions within a binding site. nih.gov Given that this compound is a trace amine, it is plausible that it or its derivatives could interact with trace amine-associated receptors (TAARs), such as TAAR1, which are emerging as important targets for neuropsychiatric disorders. mdpi.comfrontiersin.org

The table below summarizes the molecular targets identified for various compounds incorporating the 3-methylpiperidine or broader piperidine scaffold.

Derivative/Scaffold ClassMolecular TargetPotential Therapeutic Application
3-MethylpiperidineCannabinoid Receptor 2 (CB2)Chronic Pain
3-MethylpiperidineSerotonin 5-HT6 ReceptorNeurological Disorders
3-MethylpiperidineAurora KinaseCancer
PiperidineIKKβInflammation
PiperidineDipeptidyl Peptidase-4 (DPP-4)Diabetes
PhenylpiperazineTrace Amine-Associated Receptor 1 (TAAR1)Psychotic Disorders

Application as Biological Probes

Biological probes are essential tools in chemical biology and medicinal chemistry for investigating the function of proteins and elucidating biological pathways. These molecular tools are designed to interact with a specific target, often with high affinity and selectivity, to allow for the study of that target's role in cellular processes. The piperidine scaffold is a versatile foundation for the development of such probes. mdpi.com

While this compound itself has not been explicitly cited as a biological probe, its structure represents a valuable starting point for the design of more complex molecular tools. The synthesis of libraries based on a core scaffold is a common strategy for discovering novel probes. For example, derivatives of a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold have been developed as inhibitors of the NLRP3 inflammasome, effectively acting as probes to study inflammatory processes and pyroptotic cell death. mdpi.com

The development of such probes often involves a "scaffold-hopping" or hybridization strategy, where known pharmacophores are combined or modified. The 3-methylpiperidine moiety, with its defined stereochemistry and reactive amine handle, could be functionalized with various reporter groups (like fluorophores or biotin) or linked to other pharmacophores to create novel probes. These probes could then be used in a range of applications, including:

Target Identification and Validation: To confirm the engagement of a drug with its intended target in a cellular context.

High-Throughput Screening: As competitors in binding assays to identify new ligands for a target of interest.

Cellular Imaging: When conjugated to a fluorescent dye, to visualize the localization and dynamics of a target protein within living cells.

The utility of the 3-methylpiperidine framework in medicinal chemistry suggests its potential as a core element in the rational design of next-generation biological probes for a variety of disease-relevant targets. sincerechemicals.com

Catalytic Applications and Role in Catalytic Processes

Role as Organocatalysts or Ligands

While specific, direct applications of 3-Methylpiperidin-1-amine as a primary organocatalyst are not extensively documented in mainstream literature, its structural motifs are characteristic of successful organocatalysts. Primary amines are known to participate in asymmetric catalysis through the formation of chiral enamines or iminium ions. Organocatalysis has emerged as a crucial pillar in asymmetric synthesis, alongside metal catalysis and biocatalysis, valued for its use of environmentally benign reagents and readily tunable catalysts. mdpi.com

The general mechanism for primary amine-based organocatalysis involves the reaction of the amine catalyst with a carbonyl compound (like a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophile. The chiral environment provided by the catalyst directs the stereochemical outcome of the reaction. Given its chiral nature and primary amine group, this compound is a theoretical candidate for such catalytic cycles, particularly in reactions like asymmetric aldol or Michael additions. nih.govmdpi.comresearchgate.net

Furthermore, the nitrogen atoms within the piperidine (B6355638) ring and the primary amine group can act as ligands, coordinating with metal centers. The ability of aminopyridinato ligands to coordinate with early transition metals highlights the versatility of such nitrogen-containing scaffolds in organometallic chemistry. vot.pl The specific geometry and electronic properties of this compound could allow it to act as a bidentate or monodentate ligand, influencing the reactivity and selectivity of a metallic catalytic center.

Metal-Catalyzed Transformations Involving this compound Derivatives

Derivatives of 3-methylpiperidine (B147322) are often synthesized through processes that rely heavily on metal catalysis. A key step in the formation of the saturated piperidine ring is the asymmetric hydrogenation of substituted pyridine (B92270) precursors. This transformation is frequently accomplished using transition metal catalysts based on iridium, rhodium, palladium, or ruthenium. nih.gov For instance, iridium(I) catalysts bearing P,N-ligands have been successfully used for the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts. nih.gov

A patented method for synthesizing (3R, 4R)-N-PG-4-methyl-3-methylaminopiperidine illustrates a multi-step process that includes a crucial catalytic hydrogenation reduction step. In this synthesis, a dihydropyridine intermediate is reduced to the corresponding piperidine using catalysts such as palladium on carbon (Pd/C), platinum on carbon, or Raney Nickel. google.com This highlights the role of metal catalysis in accessing the core structure of 3-methylpiperidine derivatives.

The following table summarizes typical catalysts used in the hydrogenation of pyridine and its derivatives to yield piperidine structures.

Catalyst SystemSubstrate TypeKey Features
Iridium(I) with P,N-Ligand2-Substituted Pyridinium SaltsHigh enantioselectivity in asymmetric hydrogenation. nih.gov
Palladium on Carbon (Pd/C)Dihydropyridine derivativesEffective for reduction under various conditions. google.com
Heterogeneous Cobalt on Ti-nanoparticlesPyridine derivativesAllows for acid-free hydrogenation in water. nih.gov
Rhodium on Carbon (Rh/C)Bromopyridine derivativesUseful for hydrogenating functionalized pyridines. nih.gov

These catalytic methods are fundamental in producing the chiral piperidine core, which is a common feature in many biologically active molecules and pharmaceutical intermediates. sincerechemicals.comsincerechemicals.com

Green Chemistry Principles in Synthesis and Catalysis

The principles of green chemistry, which aim to reduce waste and use more environmentally benign processes, are increasingly being applied to the synthesis of amines and their derivatives. mdpi.comrsc.org In the context of 3-methylpiperidine derivatives, a notable example is the improvement of synthetic routes to avoid hazardous reagents.

One report details an environmentally friendly catalytic hydrogenation method for producing 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, an intermediate for the drug Repaglinide. This improved process replaces a reduction step using a NiCl₂-NaBH₄ system, which is associated with impurities, difficult workups, low yields, and significant environmental issues. The catalytic hydrogenation approach offers a simpler work-up and achieves a high yield of 95.5%, representing a greener alternative. researchgate.net

The broader application of green chemistry in amine synthesis includes:

One-Pot Reactions: Combining multiple synthetic steps without isolating intermediates reduces solvent use and waste. mdpi.com

Use of Greener Solvents: Replacing traditional volatile organic compounds with water or other eco-friendly alternatives. nih.govmdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. rsc.org

Catalytic Reagents: Using catalytic amounts of reagents in place of stoichiometric ones to minimize waste. chemrxiv.org

The development of novel nano-catalysts, such as graphene-encapsulated Ni/NiO, for the N-methylation of amines also contributes to more sustainable chemical production. chemrxiv.org These approaches align with the core tenets of green chemistry and are vital for the modern, environmentally conscious synthesis of complex molecules like this compound and its derivatives.

Future Research Directions and Challenges

Development of More Sustainable Synthetic Routes

The current synthetic routes to 3-Methylpiperidin-1-amine and related structures often rely on traditional methods that may involve harsh reagents, multiple steps, and the generation of significant waste. Future research will undoubtedly focus on the development of more sustainable and environmentally benign synthetic pathways. This includes the exploration of biocatalytic methods, the use of greener solvents, and the design of atom-economical reaction sequences.

Key Research Objectives:

Enzymatic Synthesis: Investigating the use of enzymes, such as transaminases or lipases, for the synthesis of this compound and its precursors could offer a highly selective and environmentally friendly alternative to classical chemical methods. nih.gov

Flow Chemistry: The application of continuous flow reactors can enhance reaction efficiency, improve safety, and allow for easier scalability. Research into the flow synthesis of this compound could lead to more controlled and reproducible production.

Renewable Starting Materials: A long-term goal is to develop synthetic routes that utilize starting materials derived from renewable feedstocks, reducing the reliance on petrochemicals.

Advancements in Enantioselective Methodologies

The 3-position of the piperidine (B6355638) ring in this compound is a chiral center, meaning the compound can exist as two enantiomers, (R)-3-Methylpiperidin-1-amine and (S)-3-Methylpiperidin-1-amine. As the biological activity of chiral molecules can differ significantly between enantiomers, the development of efficient enantioselective synthetic methods is of paramount importance.

Future research in this area will likely focus on:

Asymmetric Catalysis: The use of chiral catalysts, whether metal-based or organocatalysts, to control the stereochemical outcome of the reaction is a primary avenue of investigation. This could involve the asymmetric reduction of a suitable precursor or the enantioselective alkylation of a piperidine derivative.

Chiral Resolution: While less ideal than asymmetric synthesis, the development of more efficient methods for separating the enantiomers of a racemic mixture of this compound remains a valuable research direction. This could involve the use of chiral stationary phases in chromatography or the formation of diastereomeric salts with a chiral resolving agent.

Methodology Description Potential Advantages
Asymmetric HydrogenationReduction of a prochiral enamine or imine precursor using a chiral catalyst.High enantioselectivity, atom economy.
Chiral Auxiliary-based SynthesisCovalent attachment of a chiral auxiliary to guide the stereoselective formation of the desired enantiomer.Predictable stereochemical outcome.
Kinetic ResolutionSelective reaction of one enantiomer in a racemic mixture, leaving the other unreacted.Can be effective for separating enantiomers.

Refinement of Computational Models for Predictive Power

Computational chemistry offers a powerful tool for understanding and predicting the behavior of molecules. For this compound, the refinement of computational models can provide valuable insights into its structure, reactivity, and potential interactions with other molecules.

Key areas for future computational research include:

Conformational Analysis: Developing accurate models to predict the preferred conformations of the 3-methylpiperidine (B147322) ring and the orientation of the amine substituent is crucial for understanding its reactivity and biological activity.

Reactivity Prediction: Using quantum chemical calculations, such as Density Functional Theory (DFT), to model reaction pathways and predict the regioselectivity and stereoselectivity of reactions involving this compound can guide experimental work. mdpi.com

Docking Studies: For potential pharmaceutical applications, molecular docking simulations can be used to predict how the different enantiomers of this compound might bind to biological targets like enzymes or receptors.

Exploration of Novel Derivatization and Functionalization Strategies

The primary amine group of this compound is a versatile functional handle that allows for a wide range of derivatization and functionalization reactions. Future research will explore novel ways to modify this group to create new molecules with unique properties.

Some promising avenues for exploration include:

Formation of Amides and Sulfonamides: Reaction with a variety of acylating and sulfonylating agents can produce a library of derivatives with diverse electronic and steric properties.

Reductive Amination: Reaction with aldehydes and ketones under reducing conditions can be used to introduce a wide range of substituents onto the amine nitrogen.

C-N Bond Forming Reactions: Exploring modern cross-coupling reactions to form new carbon-nitrogen bonds at the primary amine could lead to the synthesis of complex and novel structures.

Derivatization Reagent Resulting Functional Group Potential Application
Benzoyl ChlorideAmideIntroduction of a chromophore for analytical detection. google.com
Dansyl ChlorideSulfonamideFluorescent labeling for enhanced detection in biological systems. nih.gov
Para-toluenesulfonyl chlorideSulfonamidePre-column derivatization for chiral HPLC separation. nih.gov

Investigation into Uncharted Reactivity Profiles

Beyond the well-established reactions of primary amines, there is an opportunity to explore the uncharted reactivity of this compound. This could involve investigating its behavior under novel reaction conditions or with unconventional reagents.

Potential areas of investigation include:

Photoredox Catalysis: The use of visible light and a photoredox catalyst could enable novel transformations of this compound that are not accessible through traditional thermal methods.

Electrochemistry: Employing electrochemical methods to oxidize or reduce this compound could lead to new synthetic pathways and the formation of interesting reactive intermediates.

Multicomponent Reactions: Designing new one-pot, multicomponent reactions that utilize this compound as a key building block could provide rapid access to complex molecular architectures. nih.gov

By pursuing these future research directions and addressing the associated challenges, the scientific community can continue to expand the utility and understanding of this compound, paving the way for new discoveries and applications in various fields of chemistry.

Q & A

Q. What are the common synthetic routes for 3-Methylpiperidin-1-amine, and how are the products characterized?

The synthesis of this compound derivatives typically involves multi-step reactions, including alkylation, deprotection, and coupling. For example, enantioselective synthesis of cyclohexylamine derivatives (e.g., (1R,4R)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine) can be achieved via dibenzyl protection followed by catalytic hydrogenation to remove benzyl groups . Characterization relies on:

  • Mass spectrometry (MS) : Confirmation of molecular ions (e.g., m/z 198 [M+H]⁺ for intermediates) .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify regiochemistry and stereochemistry (e.g., δ 1.4–2.8 ppm for piperidine protons) .
  • X-ray crystallography : SHELXL refinement for resolving ambiguous stereochemistry or crystal packing effects .

Q. What safety protocols should be followed when handling this compound in the laboratory?

While specific toxicity data for this compound may be limited, general safety practices for amine derivatives include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of volatile amines.
  • Waste disposal : Segregate chemical waste and consult institutional guidelines for amine disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation of this compound derivatives?

Discrepancies in NMR or MS data may arise from impurities, tautomerism, or dynamic effects. Strategies include:

  • Comparative analysis : Cross-reference with synthesized analogs (e.g., 6-aryl-4-cycloamino-1,3,5-triazine-2-amines in ) to identify consistent spectral patterns.
  • Computational validation : Use density functional theory (DFT) to predict NMR chemical shifts or MS fragmentation patterns.
  • Crystallographic verification : SHELX programs (e.g., SHELXL) provide definitive structural data, resolving ambiguities in stereochemistry .

Q. What methodologies optimize the yield of this compound derivatives in multi-step syntheses?

Key factors for optimization:

  • Reaction conditions : Adjust temperature (e.g., 0°C for sensitive intermediates) and solvent polarity (e.g., DMF for polar aprotic environments) .
  • Catalyst selection : Use Pd/C or Raney Ni for efficient deprotection steps .
  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., equivalents of reagents, reaction time) to identify optimal conditions .

Q. How can stereoisomers of this compound derivatives be distinguished analytically?

  • Chiral chromatography : Use chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers .
  • NMR with chiral shift reagents : Europium complexes induce splitting of proton signals for enantiomeric pairs.
  • Circular dichroism (CD) : Compare CD spectra with known standards to assign absolute configuration.

Q. What strategies are used to establish structure-activity relationships (SAR) for this compound-based bioactive compounds?

  • Analog synthesis : Prepare derivatives with modified substituents (e.g., 4-fluoro, 4-chloro aryl groups) and test biological activity (e.g., antileukemic activity in ).
  • 3D-QSAR modeling : Correlate molecular descriptors (e.g., logP, polar surface area) with activity data to predict pharmacophore requirements .

Notes

  • Avoid commercial sources (e.g., ) per guidelines.
  • Methodological rigor is emphasized, with citations to peer-reviewed synthesis protocols and analytical validation tools.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.